molecular formula C18H18BrN5O3 B2570665 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-37-6

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2570665
CAS No.: 899973-37-6
M. Wt: 432.278
InChI Key: JNLCVJJYRAUGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, a series identified through phenotypic high-content screening for activity against infectious diseases . The 5-amino-1,2,3-triazole-4-carboxamide core has been demonstrated as a versatile pharmacophore, with optimized analogs showing improved potency, aqueous solubility, and metabolic stability, leading to significant oral exposure in preclinical models . Researchers can utilize this compound to explore the structure-activity relationships (SAR) of this scaffold, particularly the role of the 4-bromobenzyl group at the N-1 position and the 3,4-dimethoxyphenyl carboxamide substituent. These modifications are strategically relevant for investigations into nuclear receptor modulation, as closely related 1H-1,2,3-triazole-4-carboxamides have been developed into highly potent and selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) with low nanomolar IC50 values . Inhibition of PXR is a promising strategy for mitigating undesirable drug-drug interactions and overcoming treatment resistance . Furthermore, the 1,2,3-triazole ring is a stable and widely employed bioisostere in drug design, found in numerous compounds with diverse pharmacological profiles, including antimicrobial, antitumor, and antiparasitic activities . This derivative is intended for research applications such as screening against biological targets, serving as a synthetic intermediate for further chemical elaboration, and aiding in the development of novel therapeutic agents for conditions where the 1,2,3-triazole pharmacophore has shown promise.

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-26-14-8-7-13(9-15(14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLCVJJYRAUGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and physicochemical profiles of triazole carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound: 5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 4-Bromobenzyl; R₂ = 3,4-dimethoxyphenyl 432.28 Antiproliferative activity (specific cell lines not stated); MP = 217–219°C; high synthetic yield (90%)
5-Amino-N-(4-bromo-3-methylphenyl)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 4-Chlorobenzyl; R₂ = 4-bromo-3-methylphenyl 463.73 No explicit activity reported; structural similarity suggests potential antimicrobial/anticancer applications
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R₁ = Benzyl; R₂ = 4-methoxyphenyl 337.37 Reduced steric bulk compared to bromo/chloro analogs; possible enhanced solubility
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R₁ = 4-Fluorobenzyl; R₂ = 3-methylphenyl 355.38 Demonstrated activity against CNS cancer SNB-75 cells (GP = -27.30%)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide R₁ = Carbamoylmethyl; R₂ = H 199.18 Inhibits LexA autoproteolysis, blocking bacterial SOS response; low cytotoxicity

Key Observations :

  • Fluorine analogs (e.g., 4-fluorobenzyl) balance lipophilicity and electronic effects, showing selective anticancer activity .
  • Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may engage in hydrogen bonding or π-π stacking with biological targets, influencing receptor affinity .
  • Synthetic Accessibility : The target compound’s high yield (90%) suggests efficient synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common route for triazoles .
Anticancer Activity
  • The fluorobenzyl analog (R₁ = 4-fluorobenzyl, R₂ = 3-methylphenyl) exhibited significant activity against CNS cancer cells (SNB-75, GP = -27.30%) .
  • Dichlorophenyl and dimethoxyphenyl derivatives (e.g., 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide) showed renal cancer cell inhibition (RXF 393, GP = -13.42%) .
  • The target compound’s bromobenzyl group may enhance DNA intercalation or topoisomerase inhibition, though specific mechanistic data are pending .
Antimicrobial and SOS Response Inhibition
  • The carbamoylmethyl analog (R₁ = carbamoylmethyl) disrupts bacterial SOS response by inhibiting LexA self-cleavage, offering a strategy to combat antibiotic resistance .
Metabolic Stability
  • The chlorobenzoyl derivative (CAI) undergoes phase I metabolism, producing inactive metabolites like 3,5-dichloro-4-(p-chlorobenzoyl)-benzoic acid, highlighting the importance of substituent choice for metabolic stability .

Structure-Activity Relationship (SAR) Trends

Fluorine analogs retain electronic effects (e.g., dipole interactions) while improving pharmacokinetic profiles .

Aryl Carboxamide Substitutions: Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve solubility and hydrogen-bonding capacity compared to non-polar methyl or halogenated aryl groups .

Core Modifications :

  • Replacement of the triazole core with pyrimidine or indole scaffolds reduces activity, underscoring the triazole’s role as a β-turn mimetic .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. For analogs with bromophenyl and dimethoxyphenyl groups, a one-pot method using 4-bromoaniline, sodium azide, and substituted benzyl halides in the presence of copper(I) iodide has been effective . Key steps include:

  • Condensation of 4-bromoaniline with a dimethoxyphenyl isocyanide to form an intermediate carboximidoyl chloride.
  • Reaction with sodium azide to generate the triazole core.
  • Final carboxamide formation via coupling with 3,4-dimethoxyaniline. Optimization of solvent (e.g., DMF) and temperature (80–100°C) improves yield (>60%) and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation requires:

  • 1H-NMR : To confirm aromatic protons (δ 6.8–8.1 ppm for bromobenzyl and dimethoxyphenyl groups) and amine protons (δ ~5.5 ppm) .
  • IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch), ~1210 cm⁻¹ (C-Br), and ~3300 cm⁻¹ (N-H) confirm functional groups .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z ~460 [M+1]⁺) validate the molecular weight .

Q. What are the primary biological targets of this compound?

Similar triazole carboxamides inhibit enzymes such as carbonic anhydrase (CA) and histone deacetylase (HDAC). For example:

  • Carbonic anhydrase inhibition : The bromobenzyl group binds to the Zn²⁺ active site, disrupting CO₂ hydration .
  • Anticancer activity : Triazole derivatives induce apoptosis in cancer cell lines (e.g., MCF-7) via caspase-3 activation .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Experimental design considerations:

  • Catalyst screening : Compare Cu(I) iodide vs. Cu(II) sulfate for azide-alkyne cycloaddition efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .
  • Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product (>95% purity) .

Q. How should conflicting bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Contradictions may arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical enzyme sources (e.g., recombinant human CA isoforms) and buffer pH (7.4) .
  • Dose-response curves : Validate IC₅₀ values with ≥3 biological replicates .
  • Control compounds : Compare with known inhibitors (e.g., acetazolamide for CA) to calibrate activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Focus on substituent effects:

  • Bromobenzyl group : Replace with fluorobenzyl to assess halogen-dependent CA inhibition .
  • Dimethoxyphenyl moiety : Modify methoxy positions to evaluate steric/electronic impacts on HDAC binding .
  • Triazole core : Introduce methyl groups at N1 to probe conformational stability .

Q. What in silico methods are suitable for predicting binding modes?

Computational approaches include:

  • Molecular docking (AutoDock Vina) : Simulate interactions with CA IX (PDB: 3IAI) to identify key residues (e.g., Thr199, Glu106) .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger .
  • MD simulations (GROMACS) : Assess complex stability over 100 ns trajectories .

Q. How can advanced analytical methods address stability and solubility challenges?

  • HPLC-DAD : Monitor degradation under accelerated conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (>200°C indicates suitability for long-term storage) .
  • Solubility screening : Use PBS (pH 7.4) and DMSO to identify co-solvents for in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.